3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Brand Name: Vulcanchem
CAS No.: 1346808-44-3
VCID: VC0165412
InChI: InChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C
Molecular Formula: C10H16BNO3
Molecular Weight: 209.052

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

CAS No.: 1346808-44-3

Cat. No.: VC0165412

Molecular Formula: C10H16BNO3

Molecular Weight: 209.052

* For research use only. Not for human or veterinary use.

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole - 1346808-44-3

Specification

CAS No. 1346808-44-3
Molecular Formula C10H16BNO3
Molecular Weight 209.052
IUPAC Name 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Standard InChI InChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
Standard InChI Key IQNJZSNKCNUQII-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C

Introduction

Chemical Identity and Structure

Basic Identification

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a heterocyclic organic compound that contains both isoxazole and boronic acid pinacol ester moieties. The basic identification parameters of this compound are presented in Table 1.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Registry Number1346808-44-3
Molecular FormulaC₁₀H₁₆BNO₃
Molecular Weight209.05 g/mol
IUPAC Name3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Standard InChIInChI=1S/C10H16BNO3/c1-7-6-8(13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
Standard InChIKeyIQNJZSNKCNUQII-UHFFFAOYSA-N
European Community (EC) Number824-425-3

The compound is also known by several synonyms including 3-Methyl-isoxazole-5-boronic acid pinacol ester, 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole, and 3-Methyl-5-(pinacolboronate)-isoxazole .

Structural Characteristics

The structure of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole consists of an isoxazole ring with a methyl group at the 3-position and a pinacol boronic ester group at the 5-position. The isoxazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms in adjacent positions, which gives the molecule its distinctive chemical properties .

The boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is connected to the 5-position of the isoxazole ring, providing a reactive site for various coupling reactions. This structural arrangement makes the compound valuable in synthetic organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.

Physical and Chemical Properties

Physical State and Appearance

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically appears as an off-white solid at room temperature . The physical state is consistent with many similar heteroaromatic boronic ester derivatives used in organic synthesis.

Thermodynamic Properties

The compound has a predicted boiling point of 311.5±30.0 °C, indicating its relatively high thermal stability . This high boiling point is characteristic of compounds containing the pinacol boronic ester group, which typically enhances thermal stability compared to free boronic acids.

Other Physical Properties

Additional physical properties of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole include:

  • Density: 1.06±0.1 g/cm³ (predicted)

  • pKa: -1.38±0.50 (predicted)

These properties influence the compound's behavior in solution and its reactivity in chemical transformations. The relatively low pKa value suggests that the compound has acidic characteristics, which is consistent with its structure containing a boronic ester group.

Synthesis Methods

General Synthetic Approach

The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the reaction of 3-methylisoxazole with a boronic acid pinacol ester precursor. This transformation is generally facilitated by a palladium catalyst in the presence of a suitable base.

Reaction Mechanism

Applications and Uses

Role in Organic Synthesis

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole serves as a versatile building block in organic synthesis, particularly for creating complex molecules through cross-coupling reactions. The pinacol boronic ester group makes it an excellent reagent for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryls and heterobiaryls.

ManufacturerProduct NumberPurityPackage SizePrice (USD)
American Custom Chemicals CorporationBOR000666395.00%5 mg$503.76
American Custom Chemicals CorporationBOR000666395.00%1 g$1,415.40
AK ScientificX5856Not specified1 g$1,757.00
AK ScientificX5856Not specified5 g$5,012.00
CrysdotCD1128998195+%1 g$780.00

The relatively high pricing reflects the specialized nature of the compound and its importance in synthetic chemistry applications .

Research Significance

Importance in Chemical Research

3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has gained significance in chemical research due to the growing importance of isoxazole-containing compounds in medicinal chemistry and materials science. The compound enables researchers to efficiently incorporate the isoxazole moiety into complex structures through well-established cross-coupling methodologies .

The isoxazole ring system is particularly valuable in drug discovery efforts due to its ability to act as a bioisostere for various functional groups and its favorable physicochemical properties that can enhance drug-like characteristics such as solubility, permeability, and metabolic stability.

Comparison with Similar Compounds

It is worth noting that related compounds such as 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS: 1346808-41-0) exist, differing in the position of the methyl group and the boronic ester functionality on the isoxazole ring . These positional isomers offer complementary reactivity patterns, allowing synthetic chemists to access diverse structural motifs as needed for specific applications.

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